2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the condensation of a diketone with a suitable aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction parameters, and purification techniques are critical to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound with similar structural features but different substituents.
5-(2-Oxoheptyl)-1,3-dioxane-4,6-dione: Another derivative with variations in the alkyl chain.
Uniqueness
2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
111861-18-8 |
---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
2,2-dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H20O5/c1-4-5-6-7-9(14)8-10-11(15)17-13(2,3)18-12(10)16/h10H,4-8H2,1-3H3 |
InChI Key |
JLWPNJLLECZZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.